molecular formula C9H10BrClS B8320086 1-(3-Bromopropylsulfanyl)-4-chlorobenzene

1-(3-Bromopropylsulfanyl)-4-chlorobenzene

Cat. No. B8320086
M. Wt: 265.60 g/mol
InChI Key: MEGBTYFOIZCETE-UHFFFAOYSA-N
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Patent
US05322858

Procedure details

In similar fashion to the synthesis of (XV), 4-chlorothiophenol (28.9 grams, 0.2 mol) was treated with sodium hydroxide (40 mL of 20% aqueous solution) and then combined with 1,3-dibromopropane (160 grams, 0.8 mol) and refluxed for 4 hours. The mixture was cooled, the aqueous layer separated and neutralized with 20% sodium hydroxide solution, and the lower layer washed five times with water and distilled at 1 mm Hg. The main fraction was collected between 120°-130° C. as a colorless oil (47.5 grams, 90%) which crystallized on standing to give 4-chlorothiophenoxy propyl bromide (XIX) is then further reacted with acetohydroxamic acid as described previously in Example 1 and hydrolyzed to give the 3-(4-chlorothiophenoxy)propyloxamine hydrochloride (XX). This in turn is reacted with isopropyl dicyanodiamide as described previously in Example 1 to give the title compound (XXI).
Name
( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.ClC1C=C(Cl)C(Cl)=CC=1OCCCONC(N(C(C)C)C(=N)N)=N.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([SH:33])=[CH:29][CH:28]=1.[Br:34][CH2:35][CH2:36][CH2:37]Br>[OH-].[Na+]>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([S:33][CH2:37][CH2:36][CH2:35][Br:34])=[CH:29][CH:28]=1 |f:0.1,4.5|

Inputs

Step One
Name
( XV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(OCCCONC(=N)N(C(N)=N)C(C)C)C=C(C(=C1)Cl)Cl
Name
Quantity
28.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
WASH
Type
WASH
Details
the lower layer washed five times with water
DISTILLATION
Type
DISTILLATION
Details
distilled at 1 mm Hg
CUSTOM
Type
CUSTOM
Details
The main fraction was collected between 120°-130° C. as a colorless oil (47.5 grams, 90%) which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(SCCCBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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